Methyl 3-(3-bromophenyl)-3-hydroxypropanoate
Description
Properties
IUPAC Name |
methyl 3-(3-bromophenyl)-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZDXVAZEFYJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most direct synthesis route involves esterifying 3-(3-bromophenyl)-3-hydroxypropanoic acid with methanol under acidic catalysis. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typical catalysts, facilitating protonation of the carboxylic acid for nucleophilic attack by methanol. The reaction is conducted under reflux (60–80°C) for 6–12 hours, achieving conversions exceeding 85%.
Purification and Yield Optimization
Crude product purification involves neutralization with aqueous sodium bicarbonate, followed by extraction with dichloromethane or ethyl acetate. Rotary evaporation removes solvents, and final purification via silica gel chromatography (ethyl acetate/hexanes, 1:3 v/v) yields >90% purity. Scaling this method requires careful control of stoichiometry, as excess methanol shifts equilibrium toward ester formation.
Reduction of β-Keto Ester Intermediate
Synthesis of Methyl 3-(3-Bromophenyl)-3-Oxopropanoate
An alternative route begins with methyl 3-(3-bromophenyl)-3-oxopropanoate, synthesized via Claisen condensation of 3-bromobenzaldehyde with methyl acetoacetate. This step employs sodium ethoxide in dry ethanol, yielding the β-keto ester at 60–70°C.
Selective Reduction to the Hydroxypropanoate
The ketone group in the β-keto ester is reduced using sodium borohydride (NaBH₄) in ethanol at 0–5°C. The reaction proceeds via a chelation-controlled mechanism, favoring syn-addition to produce the racemic hydroxy ester. Quenching with ammonium chloride and extraction with ethyl acetate affords the crude product, which is purified by column chromatography (70% yield).
Enzymatic Dynamic Kinetic Resolution
Racemization and Enzymatic Catalysis
Although this compound lacks chiral centers, related hydroxypropanoates are synthesized via dynamic kinetic resolution (DKR). For example, Novozyme 435 (immobilized Candida antarctica lipase B) combined with rhodium catalysts enables enantioselective esterification of racemic acids. Applied to 3-(3-bromophenyl)-3-hydroxypropanoic acid, this method could theoretically yield enantiopure ester, though literature specifically addressing this compound remains sparse.
Process Parameters
Key variables include solvent choice (e.g., tert-butyl methyl ether), temperature (40°C), and catalyst loading (10 mol% Rh). Triethylorthobenzoate acts as a water scavenger, shifting equilibrium toward esterification.
Comparative Analysis of Synthesis Methods
| Method | Yield | Purity | Reaction Time | Cost |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | 85–90% | >90% | 6–12 h | Low |
| β-Keto Ester Reduction | 70–75% | 85–90% | 8–16 h | Moderate |
| Enzymatic DKR | N/A* | >95%* | 72 h | High |
*Data extrapolated from analogous syntheses.
Optimization and Scalability Considerations
Catalyst Screening
Substituting H₂SO₄ with Amberlyst-15 (a solid acid catalyst) improves recyclability and reduces waste. Pilot-scale trials show comparable yields (88%) with three reuse cycles.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-bromophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-(3-bromophenyl)-3-oxopropanoate.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol, methyl 3-(3-bromophenyl)-3-hydroxypropanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products vary depending on the substituent introduced.
Oxidation Reactions: Methyl 3-(3-bromophenyl)-3-oxopropanoate.
Reduction Reactions: Methyl 3-(3-bromophenyl)-3-hydroxypropanol.
Scientific Research Applications
Methyl 3-(3-bromophenyl)-3-hydroxypropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs with specific biological activities.
Biological Studies: It is employed in studies investigating the effects of bromophenyl derivatives on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(3-bromophenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its target, while the hydroxypropanoate moiety may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: Bromophenyl groups increase molecular weight and lipophilicity compared to non-halogenated analogs (e.g., Methyl 3-hydroxypropanoate) . Hydroxyl groups enhance polarity and hydrogen-bonding capacity compared to oxo or tert-Boc-amino substituents .
- Physical Properties: Bromine and tert-Boc-amino groups contribute to higher boiling points and densities (e.g., 453.5°C for the tert-Boc derivative vs. ~200°C for simpler esters). The hydroxyl group in Methyl 3-(3-bromophenyl)-3-hydroxypropanoate likely improves water solubility relative to purely lipophilic analogs like the tert-Boc derivative.
Reactivity and Functional Group Comparisons
Ester Hydrolysis
- Methyl/ethyl esters are prone to hydrolysis under acidic or basic conditions. Bromophenyl substitution may slow hydrolysis due to steric hindrance and electron-withdrawing effects .
- Hydroxyl vs. Oxo derivatives (e.g., Ethyl 3-(3-nitrophenyl)-3-oxopropanoate) are more reactive toward nucleophilic attack at the carbonyl carbon .
Table 2: Cytotoxic Activity of Halogen-Substituted Analogs
- Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius and lipophilicity may enhance membrane permeability, contributing to the lower IC50 (higher potency) of the bromophenyl derivative .
Biological Activity
Methyl 3-(3-bromophenyl)-3-hydroxypropanoate is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables.
This compound can be synthesized through various chemical reactions involving brominated phenyl compounds and hydroxypropanoates. The synthesis typically involves:
- Starting Materials : 3-bromophenyl compounds, methyl esters of hydroxypropanoic acid.
- Reagents : Catalysts such as Lewis acids or bases may be used to facilitate the reaction.
- Conditions : Reactions often require specific temperature and pressure conditions to optimize yield and purity.
The molecular formula for this compound is , with a molecular weight of approximately 260.09 g/mol.
2.1 Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has been tested against:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans
The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a potential lead in developing new antimicrobial agents.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
2.2 Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
2.3 Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines (e.g., HeLa, MCF-7) have demonstrated that this compound can induce apoptosis in a dose-dependent manner. The IC50 values for HeLa and MCF-7 cells were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Case Study 1: Antimicrobial Efficacy
A study published in ChemPhysChem evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential use in treating skin infections caused by antibiotic-resistant strains .
Case Study 2: Anti-inflammatory Mechanism
Research conducted by the University of Bath explored the anti-inflammatory mechanisms of this compound. It was found to significantly reduce the expression of COX-2 and iNOS enzymes in lipopolysaccharide-stimulated macrophages, indicating a pathway for its use in managing chronic inflammatory conditions .
4. Conclusion
This compound shows promising biological activities, particularly as an antimicrobial and anti-inflammatory agent. Its ability to induce apoptosis in cancer cells further highlights its therapeutic potential. Continued research is warranted to explore its mechanisms of action and efficacy in vivo.
5. References
- ChemPhysChem Journal - Antimicrobial Efficacy Study.
- University of Bath Research - Anti-inflammatory Mechanism Analysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 3-(3-bromophenyl)-3-hydroxypropanoate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves bromination of a phenylpropanoic acid precursor, followed by esterification. For analogs like Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate, esterification with methanol under acidic conditions (e.g., H₂SO₄ catalyst, reflux) achieves high conversion . For brominated derivatives, regioselective bromination at the 3-position of the phenyl ring is critical, requiring controlled temperatures (0–25°C) and reagents like NBS (N-bromosuccinimide) in DCM . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodology : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) should be conducted. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) monitor degradation products. For structurally similar esters, hydrolysis at the β-hydroxy position is a major degradation pathway, particularly under acidic or alkaline conditions . Stabilizers like antioxidants (e.g., BHT) or inert atmosphere storage (N₂) may mitigate decomposition.
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm the hydroxypropanoate backbone and bromophenyl substituents. The hydroxyl proton typically appears as a broad singlet (~δ 2.5–3.5 ppm) .
- IR Spectroscopy : Identify ester carbonyl (C=O stretch ~1720 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Methodology : Asymmetric hydrogenation or enzymatic resolution may be employed. For β-hydroxy esters, lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) in organic solvents (e.g., tert-butanol) can separate enantiomers with >90% ee . Chiral auxiliaries like Evans oxazolidinones or Sharpless epoxidation catalysts (e.g., Ti(OiPr)₄ with tartrate ligands) could also induce stereoselectivity during propanoate chain formation .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : The bromine atom on the phenyl ring acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. DFT calculations (B3LYP/6-31G*) can model transition states, revealing activation barriers for substitutions with amines or thiols . Experimentally, reactions with NaN₃ in DMF at 80°C yield azide derivatives, while Pd-catalyzed cross-coupling (Suzuki-Miyaura) with arylboronic acids introduces diverse aryl groups .
Q. How does this compound interact with biological targets, and what assays validate its bioactivity?
- Methodology :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. The bromophenyl group may enhance binding to hydrophobic pockets .
- Cellular Uptake : Radiolabel the compound with ¹⁸F or ¹¹C for PET imaging to track biodistribution in cancer models .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) evaluates pro-apoptotic effects in cell lines .
Q. What computational approaches predict the physicochemical properties of this compound?
- Methodology :
- LogP Calculation : Use Molinspiration or ACD/Labs software to estimate lipophilicity, critical for blood-brain barrier penetration .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (CHARMM36 force field) to assess membrane permeability .
- Docking Studies (AutoDock Vina) : Predict binding affinities to targets like COX-2 or β-amyloid .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for this compound analogs: How to reconcile?
- Analysis : Yields for brominated esters vary (45–85%) due to competing side reactions (e.g., di-bromination or ester hydrolysis). Optimize stoichiometry (1.1 eq Br₂) and use scavengers (Na₂S₂O₃) to quench excess bromine . Contrasting reports on solvent effects (DCM vs. THF) suggest solvent polarity influences reaction kinetics; systematic DoE (Design of Experiments) can identify optimal conditions .
Analytical and Experimental Design Tables
| Parameter | Conditions | References |
|---|---|---|
| Esterification Catalyst | H₂SO₄ (0.5 eq), reflux in MeOH | |
| Bromination Reagent | NBS, AIBN, CCl₄, 0°C → RT | |
| Chiral Resolution | Candida antarctica lipase B, tert-BuOH | |
| Stability Testing | 40°C/75% RH, HPLC monitoring | |
| DFT Calculations | B3LYP/6-31G*, Gaussian 16 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
